![molecular formula C23H28O B602013 Levonorgestrel Impurity C CAS No. 1337972-89-0](/img/structure/B602013.png)
Levonorgestrel Impurity C
Overview
Description
Levonorgestrel Impurity C, also known as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol , is a derivative of Levonorgestrel . It is used in monitoring and controlling impurity levels in Levonorgestrel and its related formulations .
Molecular Structure Analysis
The molecular formula of Levonorgestrel Impurity C is C23H28O . The SMILES string representation isC#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CC=C4C=C(C#C)CC[C@]4([H])[C@@]3([H])CC[C@@]21CC
.
Scientific Research Applications
Material Science
Researchers utilize Levonorgestrel Impurity C in material science to create new materials, compounds, and molecules with tailored properties. Its reactivity and selectivity are leveraged for innovative material synthesis .
Organic Chemistry
In organic chemistry, this compound is used for monitoring and controlling impurity levels in Levonorgestrel and its related formulations, adhering to International Conference on Harmonization (ICH) guidelines .
Chemical Synthesis
The compound’s unique properties make it valuable for chemical synthesis applications, where it aids in the development of new chemical entities with specific reactivity profiles .
Analytical Research
Levonorgestrel Impurity C serves as a certified reference material in analytical research, facilitating pharma release testing and pharmaceutical research .
Contraceptive Research
It is also involved in evaluating the efficacy and safety of low-dose levonorgestrel intrauterine contraceptive systems through clinical research .
Mechanism of Action
Target of Action
Levonorgestrel primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Levonorgestrel interacts with its targets by binding to the progesterone and androgen receptors, which results in the slowing of the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovaries .
Biochemical Pathways
The primary biochemical pathway affected by levonorgestrel is the hypothalamic-pituitary-gonadal axis . By slowing the release of GnRH, levonorgestrel suppresses the secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents the maturation and release of eggs from the ovaries, thereby preventing fertilization .
Pharmacokinetics
Levonorgestrel exhibits rapid absorption and distribution in the body. Maximum serum concentrations of levonorgestrel are reached between 1.5 and 2.6 hours after administration . The compound is also found to be stable, with similar serum levels observed up to 9 days from the onset of treatment .
Result of Action
The molecular and cellular effects of levonorgestrel’s action primarily involve the prevention of ovulation and the thickening of cervical mucus .
Action Environment
The action, efficacy, and stability of levonorgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of levonorgestrel . Additionally, individual variations in metabolism and hormonal levels can also affect the drug’s action .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCFQZHEPDMAX-GOMYTPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652578 | |
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337972-89-0 | |
Record name | 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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